Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
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Overview
Description
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H27NO3S and a molecular weight of 349.49 g/mol . It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, and an ethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate typically involves the reaction of 3-(thiomorpholinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and activity .
Comparison with Similar Compounds
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can be compared with other similar compounds, such as:
Ethyl 6-oxo-6-[3-(morpholinomethyl)phenyl]hexanoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Ethyl 6-oxo-6-[3-(piperidinylmethyl)phenyl]hexanoate: Contains a piperidine ring instead of a thiomorpholine ring.
Ethyl 6-oxo-6-[3-(pyrrolidinylmethyl)phenyl]hexanoate: Features a pyrrolidine ring instead of a thiomorpholine ring.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 6-oxo-6-[3-(thiomorpholin-4-ylmethyl)phenyl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBZZMSSMQKEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643403 |
Source
|
Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-22-2 |
Source
|
Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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